Ethyl cyano(3,4-dichlorophenyl)acetate
CAS No.:
Cat. No.: VC4025069
Molecular Formula: C11H9Cl2NO2
Molecular Weight: 258.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9Cl2NO2 |
---|---|
Molecular Weight | 258.1 g/mol |
IUPAC Name | ethyl 2-cyano-2-(3,4-dichlorophenyl)acetate |
Standard InChI | InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8(6-14)7-3-4-9(12)10(13)5-7/h3-5,8H,2H2,1H3 |
Standard InChI Key | DIMUOIODQKPTPZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES | CCOC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
Ethyl cyano(3,4-dichlorophenyl)acetate has the molecular formula CHClNO, corresponding to a molecular weight of 258.104 g/mol . The molecule comprises a 3,4-dichlorophenyl ring attached to a cyanoacetate backbone, with an ethyl ester group at the terminal position (Fig. 1). The dichlorophenyl group introduces steric bulk and electronic effects, while the cyano group enhances electrophilicity, facilitating nucleophilic addition reactions.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of ethyl cyano(3,4-dichlorophenyl)acetate typically involves a Knoevenagel condensation between 3,4-dichlorobenzaldehyde and ethyl cyanoacetate, as detailed in a patent by SmithKline Beecham . The reaction proceeds under basic conditions, often using sodium hydride (NaH) in toluene at 20–80°C (Scheme 1):
This method yields the product in moderate to high purity, with the base facilitating deprotonation of ethyl cyanoacetate to generate a nucleophilic enolate, which attacks the aldehyde carbonyl .
Optimization and Scalability
Reaction optimization studies indicate that anhydrous conditions and controlled temperature gradients (20–80°C) are critical to minimizing side products such as dimerization or over-condensation . Scalability to industrial production requires careful management of exothermic reactions, often achieved through gradual reagent addition and solvent selection (e.g., toluene for its high boiling point and inertness).
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits low water solubility (LogS ≈ -4.49) due to its hydrophobic aromatic and ester groups . It is more soluble in organic solvents such as toluene, dichloromethane, and ethyl acetate. The calculated logP (partition coefficient) of 3.10 indicates moderate lipophilicity, favoring membrane permeability in biological systems .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The cyano group acts as a strong electron-withdrawing group, activating the α-carbon for nucleophilic attacks (e.g., Grignard reactions or reductions). Concurrently, the ester group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .
Catalytic Hydrogenation
Selective hydrogenation of the nitrile group to an amine is feasible using palladium or Raney nickel catalysts, though competing reduction of the aromatic chlorines is a potential side reaction requiring careful catalyst selection .
Applications in Drug Discovery
Role as a Synthetic Intermediate
Ethyl cyano(3,4-dichlorophenyl)acetate is a key precursor in the synthesis of CCR5 antagonists, a class of therapeutics targeting HIV entry mechanisms . For example, it serves as an intermediate in the production of pyrrolidine and azetidine derivatives with potent antiviral activity .
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